molecular formula C20H26ClNO2S2 B12431759 Tiagabine 4-carboxy-d9 (hydrochloride)

Tiagabine 4-carboxy-d9 (hydrochloride)

Cat. No.: B12431759
M. Wt: 421.1 g/mol
InChI Key: FJFOZETWOKQNSR-AAFHVMDNSA-N
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Description

Tiagabine 4-carboxy-d9 (hydrochloride) is a deuterated analog of the antiepileptic drug tiagabine hydrochloride. It is primarily utilized as a reference standard in analytical chemistry and pharmacokinetic studies due to its isotopic labeling. The compound features nine deuterium atoms (d9) at the 4-carboxy position, altering its molecular weight and metabolic stability compared to the non-deuterated parent compound. Its molecular formula is C₂₀H₁₇D₉ClNO₂S₂ (exact molecular weight: ~420.6 g/mol when accounting for deuterium). The deuterium substitution enhances its utility in mass spectrometry and metabolic studies by reducing interference from endogenous compounds.

Properties

Molecular Formula

C20H26ClNO2S2

Molecular Weight

421.1 g/mol

IUPAC Name

1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-12-24-18(14)17(19-15(2)8-13-25-19)4-3-9-21-10-5-16(6-11-21)20(22)23;/h4,7-8,12-13,16H,3,5-6,9-11H2,1-2H3,(H,22,23);1H/i5D2,6D2,10D2,11D2,16D;

InChI Key

FJFOZETWOKQNSR-AAFHVMDNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H].Cl

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCC(CC2)C(=O)O)C3=C(C=CS3)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine 4-carboxy-d9 (hydrochloride) involves multiple steps, including the introduction of deuterium atoms to enhance its stability and alter its pharmacokinetic properties. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents.

Industrial Production Methods

Industrial production of Tiagabine 4-carboxy-d9 (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures to meet research and pharmaceutical standards. The exact methods are often proprietary and protected by patents.

Chemical Reactions Analysis

Types of Reactions

Tiagabine 4-carboxy-d9 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tiagabine 4-carboxy-d9 (hydrochloride) is widely used in scientific research due to its unique properties:

Mechanism of Action

Tiagabine 4-carboxy-d9 (hydrochloride) exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA uptake into presynaptic neurons, it increases the availability of GABA for receptor binding on postsynaptic cells. This action enhances GABAergic activity, leading to its anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogs and Deuterated Derivatives

Tiagabine 4-carboxy-d9 (hydrochloride) belongs to a family of tiagabine derivatives, including stereoisomers, esters, and isotopically labeled variants. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Tiagabine Hydrochloride C₂₀H₂₅ClNO₂S₂ 412.06 Non-deuterated parent drug; used for epilepsy treatment.
Tiagabine 4-carboxy-d9 (hydrochloride) C₂₀H₁₇D₉ClNO₂S₂ ~420.6 Deuterated at 4-carboxy group; reference standard for analytical assays.
(R)-Tiagabine 4-Carboxy-O-ethyl HCl C₂₂H₃₀ClNO₂S₂ 440.06 Stereoisomeric impurity; used in purity testing.
Tiagabine-methyl-d6 Hydrochloride C₂₀H₂₀D₆ClNO₂S₂ 414.00 Deuterated at methyl group; metabolic studies.
Tiagabine-d9 4-Carboxy-O-ethyl C₂₂H₂₀D₉NO₂S₂ 412.66 Non-salt form; ester derivative with deuterium.

Pharmacokinetic and Metabolic Differences

  • Deuterium Effect: The isotopic substitution in Tiagabine 4-carboxy-d9 (hydrochloride) slows metabolic degradation (kinetic isotope effect), prolonging its half-life compared to non-deuterated tiagabine. This property is critical for its use as an internal standard in bioanalytical assays.
  • Their primary role is in analytical settings, where solubility differences are mitigated by solvent systems in HPLC and MS.

Analytical and Regulatory Considerations

  • Purity Standards: Pharmacopeial guidelines (e.g., USP) require a chromatographic resolution ≥9.0 between tiagabine hydrochloride and its related compounds (e.g., (S)-isomer).
  • Impurity Profiling : Tiagabine-d9 4-Carboxy-O-ethyl (MW: 412.66) and (R)-Tiagabine 4-Carboxy-O-ethyl HCl (MW: 440.06) are monitored as impurities during synthesis. Their distinct retention times in HPLC facilitate separation.

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